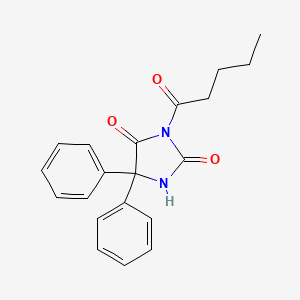

3-Pentanoyl-5,5-diphenylhydantoin

Description

Structure

3D Structure

Properties

CAS No. |

22506-76-9 |

|---|---|

Molecular Formula |

C20H20N2O3 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

3-pentanoyl-5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C20H20N2O3/c1-2-3-14-17(23)22-18(24)20(21-19(22)25,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,21,25) |

InChI Key |

DYVNLCJHGUOASO-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCCCC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

22506-76-9 |

Synonyms |

3-pentanoyl-5,5-diphenylhydantoin VADPH valeroyl DPH valeroyl phenytoin |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Pentanoyl-5,5-diphenylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of a proposed methodology for the synthesis and characterization of 3-Pentanoyl-5,5-diphenylhydantoin. This compound is an N-acyl derivative of 5,5-diphenylhydantoin, commonly known as Phenytoin, a widely used anticonvulsant drug. The acylation at the N-3 position of the hydantoin ring is a strategic modification aimed at potentially altering the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which could influence its pharmacokinetic and pharmacodynamic profile.

The protocols and data presented herein are based on established chemical principles for the N-acylation of hydantoins and spectroscopic data from analogous structures.[1][2][3] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel hydantoin derivatives for drug discovery and development.

Overall Experimental Workflow

The synthesis and characterization of this compound follow a logical progression from synthesis and purification to comprehensive structural analysis using various spectroscopic techniques. The general workflow is outlined below.

Caption: General workflow for the synthesis and characterization of the target compound.

Synthesis Protocol

The proposed synthesis involves the N-acylation of the 5,5-diphenylhydantoin (Phenytoin) core at the N-3 position using pentanoyl chloride. This reaction is analogous to the synthesis of other N-acyl hydantoin derivatives.[2]

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom at position 3 of the hydantoin ring attacks the electrophilic carbonyl carbon of pentanoyl chloride.

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Methodology

This protocol is adapted from general procedures for the N-acylation of amides and related heterocycles.

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5,5-diphenylhydantoin (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition : Add a non-nucleophilic base, such as pyridine (1.2 eq.) or triethylamine (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.

-

Acylation : Slowly add pentanoyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at room temperature or cool with an ice bath to control any exotherm.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up :

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification : Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected results from standard analytical techniques.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₂₀H₂₀N₂O₃ |

| Molecular Weight | 348.39 g/mol |

| Physical Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally (TBD) |

| Solubility | Soluble in DMSO, DCM; sparingly soluble in ethanol |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data based on the analysis of the parent compound, 5,5-diphenylhydantoin, and its 3-acetyl derivative.[4][5]

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3060 | C-H Stretch | Aromatic |

| ~2960, ~2870 | C-H Stretch | Aliphatic (Pentanoyl) |

| ~1790 | C=O Stretch (Asymmetric) | Imide (Hydantoin C-2) |

| ~1725 | C=O Stretch (Symmetric) | Imide (Hydantoin C-4) |

| ~1690 | C=O Stretch | Ketone (Pentanoyl) |

| ~1600, ~1495 | C=C Stretch | Aromatic Ring |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.60 | Singlet | 1H | N-H (Position 1) |

| ~7.40 - 7.55 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~2.80 | Triplet | 2H | -CO-CH₂- (Pentanoyl α-CH₂) |

| ~1.60 | Sextet | 2H | -CH₂-CH₂- (Pentanoyl β-CH₂) |

| ~1.30 | Sextet | 2H | -CH₂-CH₃ (Pentanoyl γ-CH₂) |

| ~0.85 | Triplet | 3H | -CH₃ (Pentanoyl δ-CH₃) |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | Pentanoyl C=O |

| ~172.0 | Hydantoin C=O (C-4) |

| ~155.0 | Hydantoin C=O (C-2) |

| ~139.5 | Aromatic Quaternary C |

| ~128.8 | Aromatic CH |

| ~128.3 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~70.5 | Hydantoin Quaternary C (C-5) |

| ~35.0 | Pentanoyl α-CH₂ |

| ~27.0 | Pentanoyl β-CH₂ |

| ~21.5 | Pentanoyl γ-CH₂ |

| ~13.8 | Pentanoyl δ-CH₃ |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| ~348.15 | [M]⁺, Molecular Ion |

| ~251 | [M - C₅H₇O]⁺, Loss of pentanoyl group |

| ~208 | Fragmentation of diphenylhydantoin core |

| ~85 | [C₅H₉O]⁺, Pentanoyl cation |

References

- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 5,5-Diphenylhydantoin, 3-acetyl- | C17H14N2O3 | CID 2802788 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-Pentanoyl-5,5-diphenylhydantoin

Introduction

Hydantoin (imidazolidine-2,4-dione) and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects.[1][2] The most prominent member of this family is 5,5-diphenylhydantoin, widely known as Phenytoin, a frontline antiepileptic drug for over 70 years.[3] The hydantoin scaffold possesses two nitrogen atoms, N1 and N3, which can be substituted to modulate the compound's physicochemical and pharmacological properties.

This technical guide focuses on the chemical properties of a specific, lesser-studied derivative: 3-Pentanoyl-5,5-diphenylhydantoin. By examining the stable and well-documented 5,5-diphenylhydantoin core and the N-acylated analog 3-acetyl-5,5-diphenylhydantoin, we can project the expected chemical behavior, spectroscopic characteristics, and synthetic pathways for the target molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of novel hydantoin derivatives.

Chemical and Physical Properties

The introduction of a pentanoyl group at the N3 position of the hydantoin ring is expected to alter the physicochemical properties of the parent molecule, primarily by increasing its lipophilicity and molecular weight. The data for the parent compound, 5,5-diphenylhydantoin, and its 3-acetyl analog are presented below for comparison.

Table 1: Physical and Chemical Properties of 5,5-Diphenylhydantoin (Phenytoin)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [4] |

| Molecular Weight | 252.27 g/mol | [4] |

| Melting Point | 293-295 °C (decomposes) | [5] |

| Appearance | White crystalline powder | [6] |

| Solubility | Soluble in DMSO and aqueous base | [5] |

| pKa | 8.31 | [7] |

Table 2: Computed and Experimental Properties of 3-Acetyl-5,5-diphenylhydantoin

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄N₂O₃ | [8][9] |

| Molecular Weight | 294.30 g/mol | [8][9] |

| IUPAC Name | 3-acetyl-5,5-diphenylimidazolidine-2,4-dione | [8] |

| Kovats Retention Index | 2300 (Standard non-polar) | [8][9] |

| 2444 (Semi-standard non-polar) | [8][9] |

Synthesis and Reactivity

The synthesis of this compound would logically proceed in two main stages: first, the synthesis of the 5,5-diphenylhydantoin core, followed by its selective acylation at the N3 position.

Synthesis of the 5,5-Diphenylhydantoin Core

A common and established method for synthesizing 5,5-diphenylhydantoin is the Biltz synthesis, which involves a base-catalyzed condensation reaction between benzil and urea.[6][7] The reaction proceeds via an intramolecular cyclization to form a heterocyclic intermediate, which then undergoes a pinacol-type rearrangement involving a 1,2-phenyl shift to yield the stable hydantoin ring structure.[6]

Proposed Synthesis of this compound

The N3 position of the hydantoin ring is more acidic and thus more readily deprotonated and substituted than the N1 position under basic conditions.[10] Therefore, the acylation of 5,5-diphenylhydantoin is expected to be highly selective at the N3 position. The proposed synthesis would involve the reaction of 5,5-diphenylhydantoin with a suitable acylating agent, such as pentanoyl chloride or pentanoic anhydride, in the presence of a base.

References

- 1. Structure, reactivity, and biological properties of hidantoines [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,5-Diphenylhydantoin(57-41-0) 1H NMR spectrum [chemicalbook.com]

- 5. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. 5,5-Diphenylhydantoin, 3-acetyl- | C17H14N2O3 | CID 2802788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5,5-Diphenylhydantoin, 3-acetyl- [webbook.nist.gov]

- 10. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Synthesis Routes for N-Acylated Diphenylhydantoin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the N-acylation of 5,5-diphenylhydantoin, a core scaffold in medicinal chemistry. The document details classical and novel methodologies, presents experimental protocols for key reactions, and summarizes quantitative data to facilitate comparison. Furthermore, it explores the biological implications of N-acylation, offering insights into potential signaling pathways and pharmacological activities.

Introduction

5,5-Diphenylhydantoin, commonly known as phenytoin, is a cornerstone in the treatment of epilepsy. Its mechanism of action primarily involves the blockade of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[1][2][3] The hydantoin scaffold, with its two reactive nitrogen atoms (N-1 and N-3), offers opportunities for chemical modification to modulate the parent molecule's physicochemical properties and biological activity. N-acylation, in particular, can influence parameters such as lipophilicity, solubility, and metabolic stability, potentially leading to derivatives with altered or novel therapeutic applications, including antiarrhythmic, anticancer, and modified anticonvulsant profiles.[4][5] This guide focuses on the synthetic strategies to introduce acyl functionalities at the nitrogen positions of the diphenylhydantoin ring.

Synthesis of the 5,5-Diphenylhydantoin Core

The prerequisite for any N-acylation is the synthesis of the 5,5-diphenylhydantoin core. The most established method is the Biltz synthesis, which involves the condensation of benzil with urea in a basic medium.[6][7] Modern variations of this method often employ microwave irradiation to enhance reaction rates and yields.[8]

Classical Biltz Synthesis

The traditional Biltz synthesis typically involves refluxing benzil and urea in an ethanolic solution of sodium or potassium hydroxide. The reaction proceeds through a pinacol-type rearrangement of an intermediate diol.[7]

Microwave-Assisted Biltz Synthesis

Microwave-assisted synthesis offers a significant improvement over the classical method, drastically reducing reaction times from hours to minutes and often leading to higher yields.[8] The use of solvents like dimethyl sulfoxide (DMSO) in combination with aqueous potassium hydroxide is common in these procedures.

N-Acylation of 5,5-Diphenylhydantoin

The N-H bonds at the N-1 and N-3 positions of the hydantoin ring can be acylated using various reagents and conditions. The N-3 position is generally more acidic and thus more readily acylated under basic conditions.[9]

N-Acylation with Acyl Halides

A common and versatile method for N-acylation involves the use of acyl chlorides in the presence of a base to neutralize the hydrogen chloride byproduct.

General Experimental Protocol: N-Acylation with Acyl Chlorides

A general procedure for the N-acylation of amides can be adapted for 5,5-diphenylhydantoin.[10][11]

-

To a solution of 5,5-diphenylhydantoin (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride) (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

N-Acylation with Carboxylic Anhydrides

Carboxylic anhydrides, such as acetic anhydride, are effective acylating agents, often used with a base like pyridine, which can also serve as the solvent.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol is adapted from the N-acetylation of spirohydantoins.[12]

-

Suspend 5,5-diphenylhydantoin (1.0 eq.) in a mixture of pyridine (10 volumes) and acetic anhydride (10 volumes).

-

Stir the mixture at room temperature for 1 hour and then let it stand overnight.

-

Heat the mixture to reflux for 1 hour.

-

After cooling, pour the reaction mixture into crushed ice and let it stand overnight.

-

Collect the precipitated product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acetyl-5,5-diphenylhydantoin.

Novel Catalytic N-Arylation: A Related Approach

While not strictly N-acylation, modern catalytic methods for N-arylation highlight a novel approach to functionalizing the hydantoin ring that could potentially be adapted for acylation. A copper-catalyzed, regioselective N-3 arylation of hydantoins using diaryliodonium salts has been reported, offering a mild and efficient route to N-substituted derivatives.[13] This method avoids the use of stoichiometric strong bases and proceeds under mild conditions.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 5,5-diphenylhydantoin and its N-acylated derivatives.

Table 1: Synthesis of 5,5-Diphenylhydantoin

| Method | Reagents | Solvent | Conditions | Yield (%) | Melting Point (°C) | Reference |

| Classical Biltz | Benzil, Urea, NaOH | Ethanol | Reflux, 2h | ~44 | 297-298 | [7] |

| Microwave-Assisted | Benzil, Urea, KOH | DMSO/H₂O | Microwave, ~10 min | ~80 | 296 | [8] |

Table 2: Synthesis and Properties of N-Acylated 5,5-Diphenylhydantoin Derivatives

| Derivative | Acylating Agent | Base/Catalyst | Yield (%) | Melting Point (°C) | Key Spectral Data | Reference |

| 3-Acetyl-5,5-diphenylhydantoin | Acetic Anhydride | Pyridine | Not specified | Not specified | Molecular Weight: 294.30 g/mol | [14][15] |

| N-Propionyl-5,5-diphenylhydantoin | Propionyl Chloride | TEA | Estimated >80 | Not available | - | Adapted from[10] |

| N-Benzoyl-5,5-diphenylhydantoin | Benzoyl Chloride | DIPEA | Estimated >80 | Not available | - | Adapted from[10] |

Note: Data for some N-acylated derivatives are estimated based on general procedures as specific literature values were not available.

Experimental Workflows and Signaling Pathways

Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Caption: Synthesis of the 5,5-Diphenylhydantoin Core.

Caption: General Routes for N-Acylation of Diphenylhydantoin.

Biological Signaling Pathways

The primary mechanism of action for phenytoin is the blockade of voltage-gated sodium channels (VGSCs).[2][3] N-acylation may modulate this activity or introduce new biological effects, such as anticancer activity, potentially through interactions with other signaling pathways.

Caption: Mechanism of Action of Phenytoin on Sodium Channels.

Caption: Putative Anticancer Mechanisms of N-Acyl Derivatives.

Conclusion

The N-acylation of 5,5-diphenylhydantoin presents a viable strategy for the development of new chemical entities with potentially improved or novel pharmacological profiles. This guide has outlined both classical and modern synthetic approaches, providing detailed protocols and comparative data to aid researchers in this field. While the primary anticonvulsant activity of phenytoin is well-understood to be mediated by voltage-gated sodium channel blockade, the introduction of N-acyl groups may alter this interaction or confer new activities, such as anticancer effects, by engaging different cellular targets. Further investigation into the structure-activity relationships and specific molecular mechanisms of N-acylated diphenylhydantoin derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 6. Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Mechanism of Action of 5,5-Diphenylhydantoin and its Acyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of action of 5,5-diphenylhydantoin (phenytoin) and its acyl derivatives. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's interaction with its molecular targets, the resultant effects on neuronal signaling, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of 5,5-diphenylhydantoin (phenytoin) is the blockade of voltage-gated sodium channels (VGSCs). This action is responsible for its potent anticonvulsant effects. Phenytoin exhibits a state-dependent binding preference, showing a significantly higher affinity for the inactivated state of VGSCs compared to the resting state. This preferential binding stabilizes the inactivated state of the channel, prolonging the refractory period and thereby preventing the sustained, high-frequency neuronal firing that is characteristic of epileptic seizures.

By selectively targeting neurons that are firing at high frequencies, phenytoin can suppress seizure activity with minimal impact on normal neuronal transmission. This use-dependent and voltage-dependent action is a cornerstone of its therapeutic efficacy. While the fast-inactivated state is considered a major target, some studies suggest that phenytoin may also enhance slow inactivation of sodium channels.

Recent research has also explored the binding sites of phenytoin on the sodium channel, with some studies suggesting an interaction with the inner pore of the channel, overlapping with the binding sites of local anesthetics. Computational simulations have further proposed several potential binding sites, including regions involved in slow inactivation and the voltage-sensing domain, highlighting the complexity of the drug-channel interaction.

Signaling Pathway of Phenytoin's Action on Voltage-Gated Sodium Channels

In Vitro Cytotoxicity of 5,5-Diphenylhydantoin Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The exploration of hydantoin derivatives has revealed a spectrum of biological activities, including anticancer properties.[1] Understanding the cytotoxic potential of these compounds is a critical step in the drug discovery and development process, enabling the identification of candidates with favorable therapeutic windows. This guide details common experimental protocols, summarizes key quantitative data from published studies, and visualizes relevant cellular pathways and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic activity of various 5,5-diphenylhydantoin derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes IC50 values for several derivatives as reported in the literature.

| Compound | Cell Line | IC50 (µM) | Reference |

| A 5,5-diphenylhydantoin derivative (Compound 13) | Mouse T-lymphoma (PAR - sensitive) | 0.67 | [1] |

| A 5,5-diphenylhydantoin derivative (Compound 13) | Mouse T-lymphoma (MDR - resistant) | 0.90 | [1] |

| 3'-aminothiocyclohexanespiro-5'-hydantoin Platinum(II) complex | Human promyelocytic leukemia (HL-60) | 42.1 ± 2.8 | [2] |

| 3'-aminothiocyclohexanespiro-5'-hydantoin Platinum(II) complex | Human breast adenocarcinoma (MDA-MB-231) | 97.8 ± 7.5 | [2] |

| Thiocyclohexanespiro-5'-hydantoin Platinum(II) complex | Human promyelocytic leukemia (HL-60) | 89.6 ± 2.8 | [2] |

| Thiocyclohexanespiro-5'-hydantoin Platinum(II) complex | Human breast adenocarcinoma (MDA-MB-231) | 112.5 ± 4.2 | [2] |

| 4-thio-1H-tetrahydropyranspiro-5'-hydantoin | Various human tumor cell lines | Low micromolar | [3] |

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vitro assessment of cytotoxicity for hydantoin derivatives.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cytotoxicity assays, cells are typically seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with a range of concentrations of the test compound for a specified duration, commonly 24, 48, or 72 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Procedure:

-

Following the treatment period, the culture medium is removed.

-

A solution of MTT in serum-free medium is added to each well.

-

The plate is incubated to allow for the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming purple formazan crystals.[2]

-

After the incubation period, a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Cell viability is calculated as a percentage of the untreated control cells.

Brine Shrimp Lethality Bioassay

This is a simple, rapid, and low-cost preliminary assay to assess the general toxicity of a compound.[6]

Procedure:

-

Brine shrimp (Artemia salina) nauplii are hatched in artificial seawater.

-

A specific number of nauplii are transferred to vials containing seawater and various concentrations of the test compound.

-

After a defined exposure time (e.g., 24 hours), the number of surviving nauplii is counted.

-

The concentration at which 50% of the nauplii are dead (LC50) is determined.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Potential Signaling Pathway of a 5,5-Diphenylhydantoin Derivative

Caption: Postulated mechanism of action for a cytotoxic hydantoin derivative.[1]

Mechanism of Action Insights

While the precise mechanisms of cytotoxicity for many hydantoin derivatives are still under investigation, some studies have provided initial insights. For instance, one potent 5,5-diphenylhydantoin derivative was found to inhibit cell cycle progression by reducing the expression of cyclin D1.[1] Furthermore, it suppressed cell proliferation by inducing the expression of the tumor suppressor protein p53.[1]

The parent compound, phenytoin (5,5-diphenylhydantoin), is known to exert its anticonvulsant effects primarily by blocking voltage-gated sodium channels.[7][8] This action stabilizes neuronal membranes and prevents high-frequency repetitive firing of action potentials.[7][8] While this mechanism is well-established for its neurological effects, the cytotoxic mechanisms of its derivatives may involve different cellular targets and pathways.

Conclusion

The in vitro evaluation of cytotoxicity is a fundamental component of the preclinical assessment of novel 5,5-diphenylhydantoin derivatives. The available data suggest that structural modifications to the hydantoin scaffold can lead to compounds with significant cytotoxic activity against various cancer cell lines. Standardized protocols, such as the MTT assay, provide a robust framework for quantifying this activity. Further research is warranted to elucidate the specific mechanisms of action of these compounds, which will be crucial for the development of new therapeutic agents. The information and methodologies presented in this guide offer a solid foundation for researchers to build upon in their exploration of this promising class of molecules.

References

- 1. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 2. mdpi.com [mdpi.com]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. In vitro cytotoxic activity evaluation of phenytoin derivatives against human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking Anticonvulsant Potential: A Technical Guide to N-3 Substituted Hydantoins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the promising landscape of N-3 substituted hydantoins as a class of anticonvulsant agents. Drawing from extensive research, this document provides a comprehensive overview of their synthesis, anticonvulsant activity, and mechanism of action, with a focus on quantitative data and detailed experimental methodologies. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antiepileptic drugs.

Introduction: The Enduring Promise of the Hydantoin Scaffold

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. For decades, the hydantoin scaffold has been a cornerstone in the development of anticonvulsant drugs, with phenytoin being a prominent example.[1][2] The versatility of the hydantoin ring system allows for structural modifications that can fine-tune pharmacological activity and improve the therapeutic index. Substitution at the N-3 position of the hydantoin core has emerged as a particularly fruitful strategy for enhancing anticonvulsant potency and modulating pharmacokinetic properties. This guide delves into the specifics of these N-3 substituted analogs, offering a technical roadmap for their exploration.

Synthesis of N-3 Substituted Hydantoins: A Representative Protocol

The synthesis of N-3 substituted hydantoins can be achieved through various chemical routes. A common and effective method involves the alkylation or arylation of a pre-formed hydantoin core, such as 5,5-diphenylhydantoin. The following protocol provides a representative example of this synthetic approach.

Experimental Protocol: Synthesis of 3-Substituted-5,5-diphenylhydantoin

-

Step 1: Preparation of the Hydantoin Core (5,5-diphenylhydantoin). A mixture of benzil and urea is refluxed in an ethanolic solution of sodium hydroxide. The reaction mixture is then cooled and acidified to precipitate 5,5-diphenylhydantoin. The crude product is collected by filtration and can be recrystallized from ethanol to yield the pure hydantoin core.

-

Step 2: N-3 Substitution. To a solution of 5,5-diphenylhydantoin in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred, followed by the addition of the desired alkyl or aryl halide (e.g., benzyl bromide for the synthesis of 3-benzyl-5,5-diphenylhydantoin). The reaction is typically heated to facilitate the substitution.

-

Step 3: Isolation and Purification. After the reaction is complete, the mixture is poured into water to precipitate the crude N-3 substituted product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final, purified N-3 substituted hydantoin.

Anticonvulsant Activity: Quantitative Evaluation

The anticonvulsant potential of N-3 substituted hydantoins is primarily evaluated using two well-established rodent models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[3][4] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against absence seizures.[5] The median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures, is a key quantitative measure of a compound's potency.

Table 1: Anticonvulsant Activity of Representative N-3 Substituted Hydantoins

| Compound | N-3 Substituent | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |

| Phenytoin | -H | 30 ± 2 | >300 | [6] |

| 5j | 4-Fluorobenzyl | 9.2 | 85.6 | [7] |

| 5d | 4-Chlorobenzyl | 15.8 | 120.5 | [7] |

| 5t | 4-Methylbenzyl | 22.4 | 155.2 | [7] |

| 12 | 4-Ethylphenyl | 39 ± 4 | Not Reported | [6] |

| 14 | 4-Propylphenyl | 28 ± 2 | Not Reported | [6] |

| Compound 4 | (3-morpholinopropyl) | 62.14 | 75.59 | [8] |

Experimental Protocols for Anticonvulsant Screening

Accurate and reproducible experimental protocols are critical for the reliable assessment of anticonvulsant activity. The following sections detail the standard procedures for the MES and scPTZ tests in mice.

Maximal Electroshock Seizure (MES) Test

The MES test evaluates a compound's ability to prevent the spread of seizures.[9]

Protocol:

-

Animals: Male albino mice (20-25 g) are used.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compounds.

-

Acclimatization: Animals are allowed to acclimatize for a period corresponding to the time of peak effect of the drug (typically 30-60 minutes).

-

Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is considered the endpoint of protection.

-

Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 value is calculated using statistical methods such as the Litchfield and Wilcoxon method.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test assesses a compound's ability to elevate the seizure threshold.

Protocol:

-

Animals: Male albino mice (18-25 g) are used.

-

Drug Administration: Test compounds and a vehicle control are administered as in the MES test.

-

Acclimatization: A similar acclimatization period is observed.

-

Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.

-

Observation: The animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions). The absence of clonic seizures for more than 5 seconds is considered the endpoint for protection.

-

Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 is calculated.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for hydantoin-based anticonvulsants, including N-3 substituted derivatives, is the modulation of voltage-gated sodium channels (VGSCs).[10] These channels are crucial for the initiation and propagation of action potentials in neurons.[11]

During a seizure, neurons exhibit rapid and repetitive firing. Hydantoins stabilize the inactivated state of VGSCs, thereby reducing the number of channels available to open and propagate the high-frequency neuronal firing that underlies seizure activity. The substitution at the N-3 position can influence the binding affinity of the molecule to the sodium channel, potentially enhancing its inhibitory effect.

Structure-Activity Relationships (SAR)

The anticonvulsant activity of N-3 substituted hydantoins is significantly influenced by the nature of the substituent at this position. Key SAR observations include:

-

Aromatic Substituents: The presence of an aromatic ring at the N-3 position, often a substituted phenyl group, is frequently associated with potent activity in the MES test.

-

Lipophilicity: The lipophilicity of the N-3 substituent can impact the compound's ability to cross the blood-brain barrier and reach its target in the central nervous system.

-

Electronic Effects: The electronic properties (electron-donating or electron-withdrawing) of substituents on the aromatic ring can modulate the binding affinity to the sodium channel. For instance, halogen substitutions on the phenyl ring have been shown to enhance potency.[7]

Conclusion and Future Directions

N-3 substituted hydantoins represent a promising class of anticonvulsant agents with a well-defined mechanism of action. The data and protocols presented in this guide underscore their potential for further development. Future research should focus on synthesizing novel analogs with optimized pharmacokinetic profiles and reduced neurotoxicity. A deeper understanding of the specific interactions between N-3 substituents and the various isoforms of voltage-gated sodium channels will be instrumental in designing the next generation of highly effective and safer antiepileptic drugs. The continued exploration of this chemical space holds significant promise for addressing the unmet medical needs of patients with epilepsy.

References

- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 2. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. documentation.tokens.studio [documentation.tokens.studio]

- 9. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Anticonvulsant Hydantoin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of novel hydantoin-based anticonvulsant agents. The hydantoin scaffold, a core structure in legacy antiepileptic drugs like phenytoin, continues to be a focal point for the development of new therapeutics with improved efficacy and safety profiles.[1][2][3] This document details contemporary synthetic methodologies, crucial preclinical evaluation protocols, and the structure-activity relationships (SAR) that guide modern drug design in this area.

Introduction to Hydantoin-Based Anticonvulsants

The hydantoin ring system, chemically known as imidazolidine-2,4-dione, has been a cornerstone of epilepsy treatment for over 70 years.[4] Phenytoin, or 5,5-diphenylhydantoin, was a landmark discovery, representing a departure from the sedative-hypnotic anticonvulsants that preceded it.[1][2] Its primary mechanism of action involves the blockade of high-frequency repetitive firing of neurons by enhancing the inactivated state of voltage-gated sodium channels.[1][2] This mode of action remains a key target for the development of new hydantoin derivatives.[5]

Modern research focuses on modifying the hydantoin scaffold to enhance potency, broaden the spectrum of activity, and reduce adverse effects.[4][6] Key strategies include the synthesis of hybrid molecules and the exploration of substitutions at the C-5 position, which has been shown to be critical for anticonvulsant activity.[5][7]

General Workflow for Novel Anticonvulsant Discovery

The development of novel anticonvulsant hydantoins follows a structured workflow, beginning with rational design and synthesis, followed by a cascade of in vivo screening assays to determine efficacy and neurotoxicity.

Synthesis of Novel Hydantoin Derivatives

A prominent and effective method for synthesizing C-5 substituted hydantoins, particularly 5-arylmethylenehydantoins, is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with the active methylene group at the C-5 position of the hydantoin ring.

Experimental Protocol: Synthesis of 5-Benzylidenehydantoin

A representative procedure for the Knoevenagel condensation is as follows:

-

Preparation : In a round-bottom flask, dissolve 50.0 g of hydantoin and 26.5 g of sodium carbonate in 200 ml of water. Add 37.5 g of glycine to the solution.

-

Reaction : Add 53.0 g of benzaldehyde to the mixture. Heat the flask to 100°C and stir for 1 hour.

-

Isolation : After the reaction period, cool the mixture. The product, 5-benzylidenehydantoin, will precipitate out of the solution.

-

Purification : Filter the crude product from the reaction mixture and wash with cold water. The solid can be further purified by recrystallization from ethanol to yield the final product.[8]

Pharmacological Evaluation

The preclinical assessment of novel hydantoin compounds relies on a well-established set of animal models to determine anticonvulsant efficacy and potential neurological side effects.

Anticonvulsant Efficacy Screening

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9]

-

Apparatus : A rodent shocker delivering an alternating current (e.g., 60 Hz, 50 mA for mice) for a short duration (0.2 sec) via corneal or ear-clip electrodes.[7][9]

-

Procedure :

-

Administer the test compound to male mice (e.g., ICR strain, 23 ± 3 g) via the desired route (e.g., intraperitoneally or orally).[4]

-

At the time of predicted peak effect, apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas.[9]

-

Deliver the electrical stimulus through the electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint : The compound is considered protective if the tonic hindlimb extension is abolished.[9] The median effective dose (ED50), the dose that protects 50% of animals, is then calculated.[5]

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can raise the seizure threshold and is considered a model for clonic or absence seizures.

-

Apparatus : Standard animal observation cages.

-

Procedure :

-

Endpoint : Protection is defined as the absence of a clonic seizure, which is characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[10]

Neurotoxicity Screening

Rotarod Test: This test assesses motor coordination and balance to identify potential neurological deficits or sedative effects caused by the test compound.

-

Apparatus : A rotarod device consisting of a rotating rod (e.g., 3 cm diameter for mice) that can operate at a constant or accelerating speed.[1]

-

Procedure :

-

Endpoint : A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates motor impairment. The median toxic dose (TD50), the dose at which 50% of animals exhibit impairment, is determined.

Structure-Activity Relationship (SAR) and Data

The analysis of SAR is crucial for optimizing lead compounds. For hydantoin derivatives, anticonvulsant activity is highly dependent on the nature and position of substituents. A study of Phenylmethylenehydantoins (PMHs) revealed key insights.[12]

-

C-5 Phenyl Ring Substituents : Activity is significantly influenced by substituents on the phenyl ring. Lipophilic groups such as alkyl, halogeno, and trifluoromethyl generally confer good anticonvulsant activity.[12]

-

Polar Groups : The substitution of polar groups like nitro (-NO2), cyano (-CN), or hydroxyl (-OH) on the phenyl ring tends to decrease or abolish activity.[12]

-

Lipophilicity (Log P) : Along with electronic properties (LUMO energy), lipophilicity was identified as a critical parameter for the anticonvulsant activity of PMHs.[12]

Quantitative Data for Phenylmethylenehydantoin (PMH) Derivatives

The following table summarizes the anticonvulsant activity of selected PMHs against the MES seizure model. The Protective Index (PI), calculated as TD50/ED50, is a measure of the compound's margin of safety.

| Compound ID | Phenyl Ring Substituent (R) | Anticonvulsant Activity (ED50, mg/kg, MES) |

| 12 | 4-Ethyl | 39 ± 4 |

| 14 | 4-Propyl | 28 ± 2 |

| 11 | 4-Trifluoromethyl | 46 ± 3 |

| 35 | 4-Fluoro | 67 ± 5 |

| 38 | 4-Chloro | 58 ± 6 |

| 23 | 4-Methoxy | 90 ± 8 |

| Phenytoin | (Reference Drug) | 30 ± 2 |

Data sourced from a study on Phenylmethylenehydantoins.[12]

Mechanism of Action: Modulation of Sodium Channels

The primary mechanism of action for anticonvulsant hydantoins is the modulation of voltage-gated sodium channels (VGSCs). These channels are responsible for the initiation and propagation of action potentials. They can exist in three main states: resting, open, and inactivated.

Hydantoin compounds exhibit a "use-dependent" or "state-dependent" block. They show a higher affinity for the inactivated state of the sodium channel than for the resting state.[13] By binding to and stabilizing the inactivated state, the drug slows the rate of recovery of the channel to the resting state.[13] This action effectively reduces the number of available channels that can open in response to rapid, high-frequency neuronal firing, which is characteristic of seizure activity, while having minimal effect on normal, low-frequency neuronal transmission.[13] Key binding interactions are thought to occur within the inner pore of the channel, involving residues on the S6 transmembrane helices.[4][14]

References

- 1. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel | PLOS Computational Biology [journals.plos.org]

- 8. prepchem.com [prepchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 14. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structure-Activity Relationship of Acylated 5,5-Diphenylhydantoins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of acylated 5,5-diphenylhydantoin derivatives, a class of compounds investigated for their potential as anticonvulsant agents. This document details the synthetic methodologies, experimental protocols for anticonvulsant screening, and the underlying mechanism of action of these compounds. Quantitative data from various studies are summarized to elucidate the impact of N-acylation on the biological activity of the 5,5-diphenylhydantoin scaffold. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. For decades, 5,5-diphenylhydantoin (phenytoin) has been a cornerstone in the management of epilepsy.[1] Its efficacy is primarily attributed to the blockade of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[1] However, phenytoin's clinical use is hampered by its challenging pharmacokinetic profile and a range of adverse effects.

This has spurred extensive research into the development of phenytoin derivatives with improved therapeutic properties. One promising avenue of investigation has been the acylation of the 5,5-diphenylhydantoin nucleus, particularly at the N-1 and N-3 positions. Acylation can modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, potentially leading to enhanced bioavailability and a more favorable side-effect profile. These acylated derivatives are often considered prodrugs, designed to release the active phenytoin molecule in vivo through enzymatic hydrolysis.[2]

This guide aims to consolidate the existing knowledge on the SAR of acylated 5,5-diphenylhydantoins, providing a valuable resource for researchers and professionals involved in the discovery and development of novel anticonvulsant therapies.

Structure-Activity Relationship of Acylated 5,5-Diphenylhydantoins

The anticonvulsant activity of 5,5-diphenylhydantoin derivatives is intricately linked to their chemical structure. Modifications at the N-1 and N-3 positions of the hydantoin ring have been a primary focus of SAR studies.

N-Acylation:

The introduction of acyl groups at the nitrogen atoms of the hydantoin ring has been explored as a strategy to create prodrugs of phenytoin. The rationale is that these derivatives can exhibit improved physicochemical properties, such as increased solubility or lipophilicity, which can enhance oral absorption and brain penetration. Once absorbed, these acylated compounds are expected to undergo enzymatic cleavage to release the active phenytoin.

Studies have shown that acyloxymethyl derivatives of 5,5-diphenylhydantoin exhibit anticonvulsant activity.[3] However, a crucial finding is that none of the acylated compounds tested have demonstrated superior efficacy against maximal electroshock seizures (MES) when compared to the parent compound, phenytoin.[1][3] This suggests that the intrinsic activity of the pharmacophore remains largely unchanged and that the primary benefit of acylation may lie in modifying the pharmacokinetic properties.

Influence of the Acyl Group:

Furthermore, it has been observed that while some acylated derivatives, such as 3-acetoxymethyl-5-ethyl-5-phenylhydantoin, show good activity against MES, their overall potency does not surpass that of phenytoin.[3]

Other N-Substitutions:

Investigations into other N-substitutions have provided further insights into the SAR of this class of compounds. For instance, N-methylation of the hydantoin ring has been shown to decrease anticonvulsant activity. This suggests that the presence of a hydrogen atom at the N-3 position might be important for binding to the target receptor.

In contrast, more complex substitutions at the N-3 position, such as the introduction of Schiff bases, have yielded compounds with significant anticonvulsant activity in the MES test.[4]

Data Presentation

The following table summarizes the available quantitative data on the anticonvulsant activity of selected N-substituted 5,5-diphenylhydantoin derivatives. The data is primarily from the maximal electroshock seizure (MES) test, a standard preclinical model for generalized tonic-clonic seizures.

| Compound | Substitution at N-3 Position | Test Animal | Anticonvulsant Test | ED₅₀ (mg/kg) | Reference |

| Phenytoin | -H | Mouse | MES | 5.96 | [4] |

| SB1-Ph | -(E)-((thiophen-2-ylmethylene)amino) | Mouse | MES | >40 | [4] |

| SB2-Ph | -(E)-((2-hydroxybenzylidene)amino) | Mouse | MES | 8.29 | [4] |

| SB3-Ph | -(E)-((4-nitrobenzylidene)amino) | Mouse | MES | 24.31 | [4] |

| SB4-Ph | -(E)-((pyridin-2-ylmethylene)amino) | Mouse | MES | 19.16 | [4] |

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols

The preclinical evaluation of anticonvulsant activity for acylated 5,5-diphenylhydantoins predominantly relies on two well-established animal models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant compounds that are effective against generalized tonic-clonic seizures.

Methodology:

-

Animal Model: Male albino mice or rats are commonly used.

-

Drug Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrical Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes. The stimulus parameters are typically 50-60 Hz alternating current for 0.2 seconds.

-

Endpoint: The endpoint of the assay is the abolition of the tonic hindlimb extension phase of the induced seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol. This model is considered predictive of efficacy against absence seizures.

Methodology:

-

Animal Model: Male albino mice are typically used.

-

Drug Administration: The test compounds are administered i.p. or p.o. at various doses.

-

Convulsant Administration: Following a predetermined pretreatment time, a subcutaneous injection of pentylenetetrazol (typically 85 mg/kg) is administered.

-

Observation: The animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Mandatory Visualization

Signaling Pathway

The primary mechanism of action of 5,5-diphenylhydantoin and its acylated derivatives is the blockade of voltage-gated sodium channels.

Caption: Mechanism of action of acylated 5,5-diphenylhydantoins.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and anticonvulsant screening of acylated 5,5-diphenylhydantoin derivatives.

Caption: Experimental workflow for acylated 5,5-diphenylhydantoin screening.

Conclusion

The acylation of 5,5-diphenylhydantoin represents a viable strategy for the development of prodrugs with potentially improved pharmacokinetic profiles. The available data suggest that while N-acylation can modulate the delivery of the active phenytoin molecule, it does not inherently increase its intrinsic anticonvulsant potency in the MES model. The structure of the acyl group plays a critical role in determining the rate of in vivo hydrolysis and, consequently, the onset and duration of action. Future research should focus on a systematic evaluation of a diverse range of acyl moieties to establish a more detailed quantitative structure-activity relationship. Such studies, combining synthetic chemistry, in vivo pharmacology, and pharmacokinetic profiling, will be instrumental in designing and developing safer and more effective anticonvulsant agents based on the 5,5-diphenylhydantoin scaffold.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Anticonvulsant activity of phenytoin-lipid conjugates, a new class of phenytoin prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship models for compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Pentanoyl-5,5-diphenylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Pentanoyl-5,5-diphenylhydantoin, a derivative of the anticonvulsant drug phenytoin (5,5-diphenylhydantoin). The synthesis involves the N-acylation of 5,5-diphenylhydantoin with pentanoyl chloride in the presence of a base. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization techniques. A comprehensive table summarizing key quantitative data and a visual workflow diagram are included to facilitate reproducibility and understanding of the synthetic process.

Introduction

5,5-diphenylhydantoin, commonly known as phenytoin, is a widely used antiepileptic drug. Modification of the hydantoin ring, particularly at the N-3 position, has been a strategy to develop new derivatives with potentially altered pharmacokinetic or pharmacodynamic properties. The addition of a pentanoyl group at this position results in this compound. This application note describes a standard laboratory procedure for the synthesis of this compound via N-acylation.

Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 5,5-diphenylhydantoin | C₁₅H₁₂N₂O₂ | 252.27 | 295-298 | ¹H NMR (DMSO-d₆): δ 9.2 (s, 1H), 11.0 (s, 1H), 7.3-7.5 (m, 10H) |

| Pentanoyl chloride | C₅H₉ClO | 120.58 | -90 | IR (neat): ν 1800 cm⁻¹ (C=O) |

| This compound | C₂₀H₂₀N₂O₃ | 336.39 | Not available | Expected IR: ν ~1780, 1720, 1680 cm⁻¹ (C=O) |

| Triethylamine | C₆H₁₅N | 101.19 | -115 | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | -97 | - |

Experimental Protocol

Materials:

-

5,5-diphenylhydantoin

-

Pentanoyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-diphenylhydantoin (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the solution in an ice bath. Add pentanoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Characterize the purified this compound by determining its melting point and recording its IR and NMR spectra.

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Analytical Detection of 5,5-Diphenylhydantoin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5,5-diphenylhydantoin (phenytoin) and its derivatives in various biological matrices. The following sections outline established analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Immunoassays.

Introduction

5,5-Diphenylhydantoin, commonly known as phenytoin, is a widely used anticonvulsant drug for the treatment of epilepsy. Due to its narrow therapeutic index and complex pharmacokinetic properties, monitoring its concentration in biological fluids is crucial for effective therapy and to avoid toxicity.[1][2] This necessitates the use of accurate, precise, and reliable analytical methods. This document serves as a practical guide for researchers and clinicians involved in the therapeutic drug monitoring and pharmacokinetic studies of phenytoin and its derivatives.

Analytical Methods Overview

A variety of analytical techniques have been developed and validated for the determination of phenytoin in biological samples, primarily plasma and serum. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for phenytoin quantification.[3][4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it ideal for the analysis of low concentrations and for studies involving metabolites.[5][6][7]

-

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of phenytoin, typically requiring derivatization.[8][9][10]

-

Immunoassays , such as enzyme immunoassays (EIA), are commonly used in clinical settings for rapid therapeutic drug monitoring due to their ease of use and automation.[1][2][11]

Quantitative Data Summary

The performance of various analytical methods for the determination of phenytoin is summarized in the tables below. These tables provide a comparative overview of the key validation parameters to aid in method selection.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

| Analyte(s) | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| Phenytoin | Human Plasma | 1 - 25 | 0.07 | 0.20 | 99.21 - 102.09 | |

| Phenytoin, Phenobarbital, Carbamazepine | Human Serum | 0.5 - 50 | - | - | > 96 | [4] |

| Phenytoin Sodium, Phenobarbitone | Bulk & Pharmaceutical Dosage Form | 10 - 30 (Phenytoin) | 1.44 | 4.36 | - | [12] |

| Phenytoin | - | 0.8 - 2.8 | 0.021 | 0.064 | 99.61 | [13] |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

| Analyte(s) | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) | Rat Plasma | 7.81 - 250 | - | - | - | [6] |

| Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) | Rat Brain | 23.4 - 750 (ng/g) | - | - | - | [6] |

| Phenytoin | Human Plasma | 60 - 12000 | - | - | 87.52 | [14] |

Table 3: Gas Chromatography (GC) Methods

| Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |

| 5,5-Dimethylhydantoin | Processed Food | - | 0.2 (mg/kg) | 0.5 (mg/kg) | 91.6 - 99.8 | [15] |

| Phenytoin | Urine | - | - | - | ~97 | [8] |

Table 4: Immunoassay Methods

| Analyte(s) | Method | Matrix | Therapeutic Range (µg/mL) | Reference |

| Phenytoin | Homogeneous Enzyme Immunoassay | Human Serum or Plasma | 10 - 20 | [1] |

| Phenytoin | Immunoassay (IA) | Serum, Plasma | 10.0 - 20.0 (mg/L) | [2] |

Experimental Protocols

This section provides detailed protocols for the analysis of phenytoin using HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV Method for Phenytoin in Human Plasma[3][4]

This protocol is based on the method described by Flores et al. (2018).

1. Materials and Reagents:

-

Phenytoin standard

-

HPLC-grade methanol and dimethyl sulfoxide (DMSO)

-

Potassium dihydrogen phosphate (KH2PO4)

-

Phosphoric acid

-

Human plasma

-

0.22 µm syringe filters

-

Millipore ultracentrifugation units

2. Instrumentation:

-

Agilent 1100 series HPLC system with autosampler and UV detector

-

Phenomenex Kinetex C18 LC column (250 x 4.6 mm)

3. Chromatographic Conditions:

-

Mobile Phase: 0.05 M KH2PO4 buffer (pH adjusted to 2.8 with phosphoric acid) and methanol in a 40:60 ratio.[3]

-

Flow Rate: 0.7 mL/min.[3]

-

Column Temperature: 25°C.[3]

-

Injection Volume: 20 µL.[3]

-

Detection Wavelength: 250 nm.[3]

4. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of phenytoin in DMSO.[3]

-

Dilute the stock solution with filtered human plasma to prepare working standards and quality control samples.[3]

-

For plasma samples, perform protein precipitation by passing the plasma through Millipore ultracentrifugation units at 2,000 x g for 20 minutes.[3]

-

Collect the resulting filtrate for injection into the HPLC system.[3]

5. Analysis Workflow:

Caption: Workflow for HPLC-UV analysis of phenytoin in human plasma.

Protocol 2: LC-MS/MS Method for Phenytoin and its Metabolite in Rat Plasma and Brain[6][7]

This protocol is based on the method developed for the simultaneous determination of phenytoin and its major metabolite, 4-hydroxyphenytoin (HPPH).

1. Materials and Reagents:

-

Phenytoin and 4-HPPH standards

-

Milli-Q water

-

Formic acid

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Internal standard (e.g., a deuterated analog)

2. Instrumentation:

-

Agilent 1290 HPLC system

-

AbSciex QTRAP 5500 mass spectrometer with Turbo Spray ion source

-

Kinetex EVO 5 µm 100 Å C18 column (150 × 2.1 mm)

-

Gemini-NX C18 SecurityGuard Cartridge (4 × 2.0 mm)

3. LC-MS/MS Conditions:

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: 0.1% formic acid in 2:1 ACN:MeOH.[5]

-

Flow Rate: 0.25 mL/min.[5]

-

Column Temperature: 40°C.[5]

-

Injection Volume: 5 µL.[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Detection: Multiple Reaction Monitoring (MRM)

4. Sample Preparation:

-

Plasma: To 50 µL of plasma, add internal standard and perform protein precipitation with acetonitrile. Vortex and centrifuge.

-

Brain Tissue: Homogenize brain tissue in a suitable buffer. Add internal standard and perform protein precipitation with acetonitrile. Vortex and centrifuge.

-

Transfer the supernatant from either plasma or brain preparations and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

5. Analysis Workflow:

Caption: Workflow for LC-MS/MS analysis of phenytoin in biological matrices.

Protocol 3: Homogeneous Enzyme Immunoassay[1]

This protocol provides a general overview of a competitive binding enzyme immunoassay.

1. Principle: This assay is based on the competition between enzyme-labeled phenytoin and phenytoin in the sample for a limited number of specific antibody binding sites. In the absence of phenytoin in the sample, the antibody binds to the enzyme-labeled phenytoin, causing a decrease in enzyme activity. When phenytoin is present in the sample, it competes for the antibody binding sites, allowing the enzyme-labeled phenytoin to remain active. The enzyme activity is directly proportional to the concentration of phenytoin in the sample.[1]

2. General Procedure:

-

A serum or plasma sample is mixed with a reagent containing specific antibodies to phenytoin and glucose-6-phosphate dehydrogenase (G6PDH)-labeled phenytoin.

-

The mixture is incubated to allow for the competitive binding reaction to occur.

-

A substrate for the G6PDH enzyme (e.g., nicotinamide adenine dinucleotide, NAD) is added.

-

The rate of conversion of NAD to NADH is measured spectrophotometrically at 340 nm.[1]

-

The concentration of phenytoin in the sample is determined by comparing the enzyme activity to a calibration curve prepared with known concentrations of phenytoin.

3. Logical Relationship Diagram:

Caption: Principle of competitive binding enzyme immunoassay for phenytoin.

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of 5,5-diphenylhydantoin and its derivatives. The choice of method will be dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available resources. The provided protocols and workflows serve as a detailed guide for the implementation of these techniques in a research or clinical laboratory setting. It is essential to perform proper method validation to ensure the quality and reliability of the generated data.[16][17][18][19]

References

- 1. medilinkltd.com [medilinkltd.com]

- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 3. touroscholar.touro.edu [touroscholar.touro.edu]

- 4. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery | Semantic Scholar [semanticscholar.org]

- 8. ICI Journals Master List [journals.indexcopernicus.com]

- 9. Quantitative assay of 5,5-diphenylhydantoin (Dilantin) and 5-(p-hydroxyphenyl)-5-phenylhydantoin by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 11. Electrochemical enzyme immunoassay for phenytoin by flow-injection analysis incorporating a redox coupling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmaerudition.org [pharmaerudition.org]

- 17. ikev.org [ikev.org]

- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 19. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) method for 3-Pentanoyl-5,5-diphenylhydantoin

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Pentanoyl-5,5-diphenylhydantoin is presented. This application note provides a comprehensive protocol suitable for researchers, scientists, and professionals in the field of drug development and quality control.

Application Note: HPLC Analysis of this compound

Introduction

This compound is a derivative of 5,5-diphenylhydantoin (phenytoin), a widely used anticonvulsant drug. The addition of the pentanoyl group at the 3-position modifies the lipophilicity and other physicochemical properties of the parent compound, potentially influencing its pharmacokinetic and pharmacodynamic profile. Accurate and reliable quantitative analysis of this compound is crucial for research and development, formulation studies, and quality assurance. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle

The method employs reversed-phase chromatography on a C18 stationary phase with isocratic elution. The mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution, providing optimal separation of the analyte from potential impurities. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the diphenylhydantoin ring system.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions are based on established methods for related diphenylhydantoin compounds and have been adapted to ensure optimal resolution and peak shape for the more lipophilic 3-Pentanoyl derivative.[1][2]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : 0.02 M Ammonium Acetate (pH 6.5) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Run Time | 10 minutes |

Method Validation Summary

The method was validated according to standard guidelines for linearity, precision, accuracy, and sensitivity. The results are summarized in the following table.

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Concentration Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Detailed Experimental Protocol

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Glacial acetic acid (for pH adjustment)

-

Methanol (HPLC grade)

Preparation of Solutions

-

Mobile Phase (Acetonitrile : 0.02 M Ammonium Acetate, 60:40, v/v, pH 6.5):

-

Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water to prepare a 0.02 M solution.

-

Adjust the pH of the ammonium acetate solution to 6.5 with glacial acetic acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 600 mL of acetonitrile with 400 mL of the prepared ammonium acetate buffer.

-